molecular formula C25H19NO2 B342259 RCL R458678

RCL R458678

Cat. No.: B342259
M. Wt: 365.4 g/mol
InChI Key: ZUFQYLDHOMNRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RCL R458678: is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCL R458678 typically involves multi-step organic reactions. The key steps include:

    Formation of the Pentacyclic Core: This involves cyclization reactions that form the pentacyclic structure. Common reagents include cyclopentadiene derivatives and phenyl-substituted dienophiles.

    Functional Group Modifications: Introduction of methyl and phenyl groups through Friedel-Crafts alkylation and acylation reactions.

    Oxidation and Reduction Steps: These steps are crucial for introducing the dione functionalities at positions 16 and 18.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for the cyclization and functionalization steps.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed, allowing for better control over reaction conditions and product yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups.

    Reduction: Reduction reactions can target the dione functionalities, converting them to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pentacyclic core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Phenyl ketones, carboxylic acids.

    Reduction Products: Alcohols, diols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Anticancer Research: Studied for its cytotoxic effects on cancer cells.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic and mechanical properties.

    Polymer Chemistry: Incorporated into polymers to enhance their stability and functionality.

Mechanism of Action

The mechanism of action of RCL R458678 involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. Pathways involved may include:

    Signal Transduction: Modulation of signaling pathways by binding to receptors.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
  • 16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
  • N-acetyl-N-{16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl}acetamide

Uniqueness

RCL R458678 stands out due to its specific methyl and phenyl substitutions, which confer unique chemical properties and potential biological activities not observed in its analogs.

Properties

Molecular Formula

C25H19NO2

Molecular Weight

365.4 g/mol

IUPAC Name

15-methyl-17-phenyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C25H19NO2/c1-25-21-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)21)22(25)23(27)26(24(25)28)15-9-3-2-4-10-15/h2-14,20-22H,1H3

InChI Key

ZUFQYLDHOMNRNS-UHFFFAOYSA-N

SMILES

CC12C(C3C4=CC=CC=C4C1C5=CC=CC=C35)C(=O)N(C2=O)C6=CC=CC=C6

Canonical SMILES

CC12C(C3C4=CC=CC=C4C1C5=CC=CC=C35)C(=O)N(C2=O)C6=CC=CC=C6

Origin of Product

United States

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